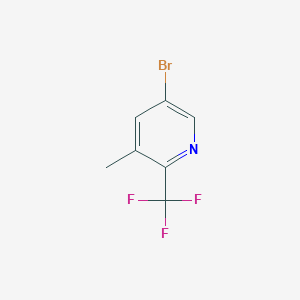

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of fluorinated heterocyclic chemistry that gained momentum in the late 20th century. While specific historical records of this exact compound's first synthesis are limited in the available literature, its development can be traced to the systematic exploration of trifluoromethylated pyridine derivatives that began intensifying in pharmaceutical research during the 1990s and 2000s. The compound represents part of a broader medicinal chemistry program that recognized the unique properties conferred by trifluoromethyl substituents in drug design.

The historical significance of this compound is closely tied to advances in selective halogenation and trifluoromethylation methodologies. Early synthetic approaches to similar compounds relied on harsh reaction conditions and produced limited yields, but the development of improved synthetic methodologies enabled more efficient access to these specialized derivatives. The compound's emergence as a pharmaceutical intermediate was particularly influenced by research into transient receptor potential channel modulators, where the specific substitution pattern proved crucial for biological activity.

Patent literature from the early 2000s documents systematic efforts to develop synthetic routes to this and related compounds, with particular focus on scalable methodologies suitable for industrial production. These efforts were driven by the recognition that the compound's unique substitution pattern could serve as a versatile building block for accessing more complex pharmaceutical targets. The historical development of synthetic routes to this compound reflects broader trends in organic synthesis toward developing mild, efficient, and scalable methods for incorporating fluorine-containing substituents into heterocyclic frameworks.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups that provide complementary reactivity patterns for synthetic elaboration. The bromine substituent at the 5-position serves as an excellent leaving group for various cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki-Miyaura coupling, while the trifluoromethyl group at the 2-position provides electronic activation and metabolic stability. This dual functionality makes the compound particularly valuable as an intermediate in the synthesis of more complex molecules.

The trifluoromethyl group's influence on the compound's chemical behavior extends beyond simple electronic effects to encompass conformational preferences and intermolecular interactions. Research has demonstrated that trifluoromethyl substituents can significantly alter the pharmacokinetic properties of pyridine-containing drugs, enhancing their metabolic stability and modulating their tissue distribution. The strategic placement of the trifluoromethyl group at the 2-position adjacent to the nitrogen atom creates a particularly strong electron-withdrawing effect that influences the reactivity of other positions on the pyridine ring.

From a synthetic methodology perspective, the compound serves as an important test case for developing new fluorination and halogenation strategies. The successful synthesis of this compound requires careful control of regioselectivity to ensure that substituents are introduced at the correct positions without competing side reactions. This has led to advances in selective halogenation techniques and improved methods for introducing trifluoromethyl groups onto pyridine scaffolds.

Table 1: Key Synthetic Transformations of this compound

Position in Halogenated Pyridine Derivatives Landscape

This compound occupies a specialized niche within the broader landscape of halogenated pyridine derivatives, distinguished by its unique tri-substitution pattern that combines halogen, alkyl, and fluoroalkyl substituents. This positioning reflects the compound's role as a bridge between simpler halogenated pyridines and more complex polyfunctional derivatives used in advanced pharmaceutical applications. The compound's design represents an evolution from earlier halogenated pyridines that typically contained only one or two substituents toward more sophisticated multi-substituted derivatives that can access greater chemical space.

Within the context of trifluoromethylated pyridines, this compound represents one of several regioisomers that have been systematically investigated for their synthetic utility and biological properties. Comparative studies have shown that the specific positioning of the trifluoromethyl group at the 2-position, combined with bromine at the 5-position and methyl at the 3-position, creates a unique electronic environment that influences both reactivity and biological activity. This specific substitution pattern has proven particularly valuable in pharmaceutical chemistry, where it serves as a key intermediate in the synthesis of compounds targeting ion channels and other membrane proteins.

The compound's position in the halogenated pyridine landscape is further defined by its synthetic accessibility and functional group compatibility. Unlike some more heavily substituted pyridine derivatives that require specialized synthetic approaches, this compound can be prepared using established methodologies adapted from simpler systems. This accessibility has contributed to its adoption as a standard building block in medicinal chemistry, where it serves as a starting point for accessing more complex derivatives through systematic functional group manipulation.

Table 2: Comparative Properties of Related Halogenated Pyridine Derivatives

Properties

IUPAC Name |

5-bromo-3-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHLTSVNLJURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743311 | |

| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-52-2 | |

| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine involves the reaction of a precursor compound with copper bromide and tert-butyl nitrite in acetonitrile. The reaction is carried out at room temperature for 2 hours, followed by extraction and purification to obtain the desired product . The yield of this reaction is approximately 34.6%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and methyl group contribute to the compound’s reactivity and specificity in binding to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

- Structure : Bromine (position 5), chlorine (position 2), CF₃ (position 3).

- Molecular formula : C₆H₂BrClF₃N.

- Key differences : Replacement of the methyl group (in the target compound) with chlorine at position 2. Chlorine’s electronegativity increases the electron deficiency of the pyridine ring compared to methyl, altering reactivity in cross-coupling reactions .

3-Bromo-5-Methoxypyridine

- Structure : Bromine (position 3), methoxy (position 5).

- Molecular formula: C₆H₆BrNO.

- Key differences : Methoxy (electron-donating) vs. CF₃ (electron-withdrawing). Methoxy enhances nucleophilic aromatic substitution (NAS) at position 3, while CF₃ directs electrophilic attacks to specific ring positions .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| 5-Bromo-3-methyl-2-(CF₃)pyridine | 256.02 | 2.8 | <0.1 |

| 5-Bromo-2-methoxy-3-(CF₃)pyridine | 256.02 | 2.5 | 0.2 |

| 3-Bromo-5-Methoxypyridine | 188.02 | 1.9 | 1.5 |

*Calculated using fragment-based methods. Lower LogP in methoxy derivatives correlates with improved solubility .

Biological Activity

5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrF3N. The trifluoromethyl group () significantly influences the compound's chemical reactivity and biological properties, making it a valuable candidate in medicinal chemistry and agrochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF3N |

| Molecular Weight | 238.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting biochemical pathways crucial for cellular functions.

- Receptor Interaction : It interacts with receptors, leading to modulation of signaling pathways that can result in therapeutic effects.

The trifluoromethyl group enhances binding affinity to these targets, improving the compound's efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study highlighted its potential as an agrochemical agent, demonstrating effectiveness against pests while exhibiting low toxicity to non-target organisms.

- Another research effort explored its anticancer properties, showing that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against microbial strains | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Reduces inflammation |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced metabolic stability due to the trifluoromethyl group. This property improves bioavailability and allows for more effective dosing regimens in therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves halogenation and functional group introduction on a pyridine scaffold. A plausible route includes:

Bromination of a pre-substituted pyridine : Start with 3-methyl-2-(trifluoromethyl)pyridine. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ .

Regioselectivity control : Use directing groups (e.g., methoxy) to guide bromination, followed by deprotection. For example, 2-methoxy-3-methylpyridine can undergo bromination, after which the methoxy group is replaced with trifluoromethyl via nucleophilic substitution .

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NOESY NMR to distinguish between positional isomers .

Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group is a strong electron-withdrawing substituent, which:

Activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at adjacent positions.

Modulates Suzuki-Miyaura coupling : The bromine at C5 becomes more electrophilic, enhancing oxidative addition with Pd catalysts. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C .

Experimental Design : Compare coupling efficiency with/without trifluoromethyl using kinetic studies (GC-MS) and DFT calculations to map electron density .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 254.0 (C₈H₆BrF₃N).

- X-ray Crystallography : Resolve steric effects of substituents; requires single crystals grown via vapor diffusion (e.g., CHCl₃/hexane) .

Advanced: How to address contradictions in reported regioselectivity during functionalization?

Methodological Answer:

Discrepancies may arise from solvent polarity, catalyst choice, or competing pathways:

Case Study : If bromination yields unexpected isomers, use computational tools (Gaussian, DFT) to compare transition state energies for bromine addition at C5 vs. C2.

Experimental Validation : Perform competitive reactions with isotopic labeling (e.g., deuterated solvents) to track kinetic vs. thermodynamic control .

Resolution Workflow :

- Compare results under varying conditions (e.g., DMF vs. DCE).

- Use Hammett plots to correlate substituent effects with reaction rates .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Wear nitrile gloves, goggles, and a lab coat.

- Use a fume hood due to potential bromine vapor release.

- First Aid :

Advanced: How to optimize catalytic systems for C–H activation in this scaffold?

Methodological Answer:

- Catalyst Screening : Test Pd, Ru, or Ir complexes with directing groups (e.g., pyridinyl). For example:

- Use Pd(OAc)₂ with 2,2'-bipyridine ligand in DMF at 120°C for C–H arylation .

- Mechanistic Probes :

- Isotope effects (KIE studies) to distinguish between concerted metalation-deprotonation (CMD) vs. electrophilic substitution.

- In situ IR spectroscopy to monitor ligand-metal interactions .

Basic: How to assess purity and stability during storage?

Methodological Answer:

- HPLC Analysis : Use a C18 column (ACN/H₂O gradient) to detect degradation products (e.g., debromination).

- Stability Studies :

Advanced: What computational tools predict reactivity trends in trifluoromethyl-substituted pyridines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.